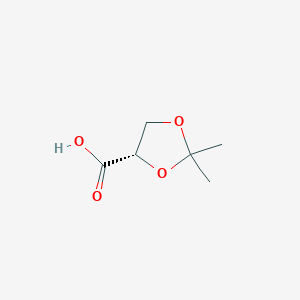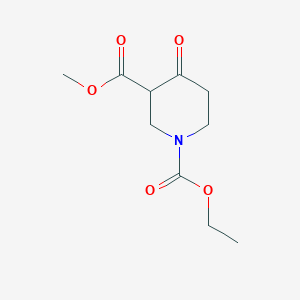![molecular formula C8H9NOS B008759 (E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime CAS No. 19995-19-8](/img/structure/B8759.png)
(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves multicomponent reactions, demonstrating the versatility and complexity of constructing such molecules. For instance, a facile diversity-oriented synthesis method for 3-amino-6,7-dihydrobenzo[c]thiophen-4(5H)-one derivatives from α-oxo-N,S-ketene acetal showcases the strategic assembly of these compounds, highlighting the reactivity of intermediate species in achieving high overall yields (Yerande et al., 2014).
Applications De Recherche Scientifique
Occurrence and Biodegradation of Thiophenes
Thiophenes, including condensed thiophenes found in petroleum, have significant environmental and industrial relevance. The biodegradation of thiophenes, such as dibenzothiophene and its derivatives, is crucial for understanding the fate of sulfur-containing organic compounds in petroleum-contaminated environments. Kropp and Fedorak (1998) reviewed the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum, focusing on the types of organosulfur compounds found and their environmental fate. This research is pivotal for developing bioremediation strategies for sulfur-containing pollutants (Kropp & Fedorak, 1998).
Antioxidant Activity and Pharmacological Characteristics
The exploration of antioxidant activities in various compounds, including thiophene derivatives, is vital for pharmaceutical applications. Munteanu and Apetrei (2021) provided a critical review of tests used to determine antioxidant activity, highlighting the significance of these assays in understanding the antioxidant potential of compounds for medical and pharmaceutical applications (Munteanu & Apetrei, 2021). Additionally, the pharmacological properties of vanillic acid, a related compound, have been reviewed for their antioxidant, anti-inflammatory, and neuroprotective properties, suggesting a potential for treating various diseases (Ingole et al., 2021).
Synthesis and Biological Importance of Related Compounds
The synthesis of thiophene derivatives, such as 2-(thio)ureabenzothiazoles, has garnered interest due to their broad spectrum of biological activities. These compounds are of great importance in medicinal chemistry, offering potential therapeutic agents for a variety of pharmacological activities. Rosales-Hernández et al. (2022) reviewed the chemical aspects and pharmacological activities of these compounds, emphasizing their importance in drug development (Rosales-Hernández et al., 2022).
Metal-Ion Sensing Applications
Oxadiazoles, especially 1,3,4-oxadiazole scaffolds, are prominent in developing chemosensors for detecting metal ions. Sharma et al. (2022) summarized synthetic strategies and applications of 1,3,4-oxadiazoles in metal-ion sensing, highlighting their utility in creating sensitive and selective chemosensors for environmental and biological applications (Sharma et al., 2022).
Propriétés
IUPAC Name |
(NE)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHKHQOLEYGCNT-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=NO)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CS2)/C(=N/O)/C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime | |
CAS RN |
19995-19-8 |
Source


|
| Record name | NSC117727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)








